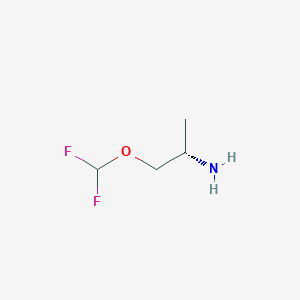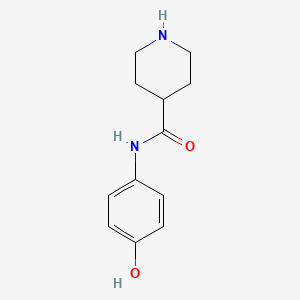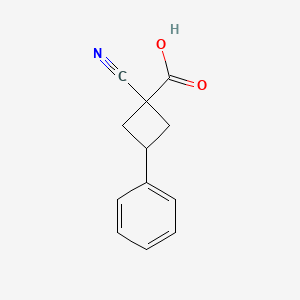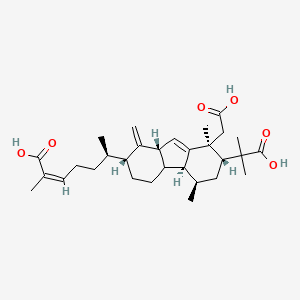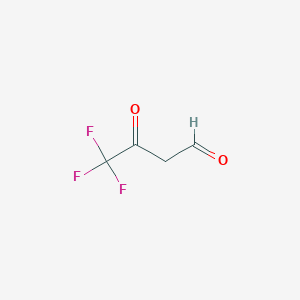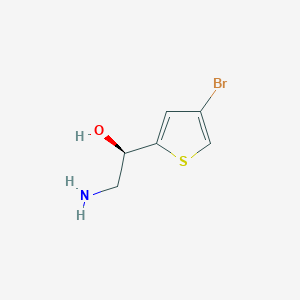
(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol is a chiral compound featuring an amino group, a hydroxyl group, and a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 4-bromothiophene.
Amination: The brominated thiophene undergoes a nucleophilic substitution reaction with an appropriate amine, such as ®-2-aminoethanol, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), followed by reduction to form an amine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(4-chlorothiophen-2-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1R)-2-Amino-1-(4-fluorothiophen-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1R)-2-Amino-1-(4-methylthiophen-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (1R)-2-Amino-1-(4-bromothiophen-2-yl)ethan-1-ol imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C6H8BrNOS |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c7-4-1-6(10-3-4)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m1/s1 |
InChI Key |
FQBFUFJLOZRNDZ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)[C@@H](CN)O |
Canonical SMILES |
C1=C(SC=C1Br)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid](/img/structure/B13296500.png)
![3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine](/img/structure/B13296509.png)
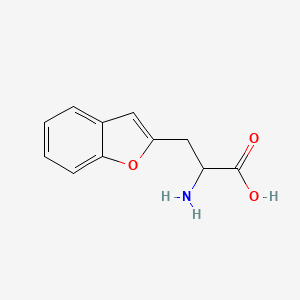
![1-Methyl-N-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13296516.png)
